7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (hereafter referred to as 7-OBCH) is a bicyclic compound characterized by a seven-membered ring system with an oxygen atom bridging positions 1 and 4 (norbornane framework). Its molecular formula is C₇H₁₀O₃, with an average molecular weight of 142.15 g/mol (predicted density: 1.31 g/cm³, boiling point: ~290.7°C) . The oxygen bridge imparts unique stereoelectronic properties, making it a versatile intermediate in organic synthesis, particularly for retro-Diels-Alder reactions and the preparation of heterocycles . Derivatives of 7-OBCH are critical in synthesizing natural products (e.g., shikimic acid analogs) and bioactive molecules due to their regioselective ring-opening reactivity .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545051 | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-01-2, 38263-56-8 | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. Another method involves the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which cleaves a C-C bond to form the desired product .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The Diels-Alder reaction remains the most efficient and widely used method due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The Baeyer-Villiger oxidation is a common reaction for this compound, leading to the cleavage of a C-C bond.
Reduction: Reductive ring opening of 7-oxabicyclo[2.2.1]heptanones can produce different derivatives.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge openings are notable reactions.
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation typically uses peracids as reagents.
Reduction: Reductive ring opening often involves hydrogenation using catalysts like Pd/C.
Substitution: Acidic or basic conditions are used for nucleophilic displacements and bridge openings.
Major Products: The major products formed from these reactions include various derivatives of 7-oxabicyclo[2.2.1]heptane, such as 7-oxabicyclo[2.2.1]heptan-2-ones and their corresponding carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
Recent studies have highlighted the potential of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a scaffold for developing anticancer agents. Its structural features allow for modifications that can enhance biological activity against specific cancer types. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on serine/threonine phosphatases, which are implicated in tumor progression and survival .
1.2 Neuropharmacology
The compound has shown promise in neuropharmacological applications, particularly as a potential treatment for neurological disorders. Its ability to interact with various receptors in the nervous system makes it a candidate for further exploration in drug development aimed at treating conditions such as anxiety and depression.
Material Science
2.1 Polymer Chemistry
In material science, this compound is being investigated as a monomer for the synthesis of novel polymers with unique properties. The bicyclic structure can impart rigidity and thermal stability to polymeric materials, making them suitable for high-performance applications.
2.2 Coatings and Adhesives
The compound's chemical properties lend themselves to applications in coatings and adhesives, where it can enhance adhesion and durability. Research into the formulation of coatings that incorporate this compound is ongoing, with preliminary results indicating improved performance characteristics.
Synthetic Intermediate
3.1 Organic Synthesis
As a synthetic intermediate, this compound is utilized in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, including esterification and amidation, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals.
3.2 Development of New Chemical Entities
The compound serves as a building block for the development of new chemical entities (NCEs). Researchers are exploring its utility in creating diverse libraries of compounds that can be screened for biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein phosphatases by binding to their active sites, thereby affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Heteroatom-Substituted Analogs
Replacing the oxygen bridge with nitrogen yields 7-azabicyclo[2.2.1]heptane derivatives, which exhibit distinct reactivity and applications:
Key Differences :
- Reactivity : The nitrogen bridge in 7-azabicyclo derivatives facilitates Ugi multicomponent reactions, enabling the synthesis of polyfunctional peptidomimetics .
- Biological Activity : Nitrogen analogs are more prevalent in medicinal chemistry (e.g., β-lactams) compared to 7-OBCH, which is primarily a synthetic intermediate .
Substituent-Modified Derivatives
Functionalization at position 3 of 7-OBCH significantly alters physicochemical and biological properties:
Key Findings :
Biological Activity
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural similarities with known bioactive compounds. This article explores the biological activities associated with this compound, focusing on its anticancer properties, interactions with protein phosphatases, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is . Its unique bicyclic structure contributes to its reactivity and biological activity, particularly through the presence of the carboxylic acid functional group.
Anticancer Properties
Research has indicated that derivatives of 7-oxabicyclo[2.2.1]heptane, including this compound, exhibit promising anticancer activities:
- Cytotoxicity Studies : A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and neuroblastoma (BE2-C) cells. For instance, a derivative with a GI50 value of 2.9 μM was noted for MCF-7 cells, indicating potent activity compared to standard treatments .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Norcantharidin | MCF-7 | 7.5 |
| 7-Oxabicyclo[2.2.1]heptane derivative | MCF-7 | 2.9 |
| Norcantharidin | A2780 | 4.4 |
| 7-Oxabicyclo[2.2.1]heptane derivative | A2780 | 2.2 |
These findings suggest that modifications to the core structure can enhance the biological activity of the compound, making it a candidate for further investigation in anticancer drug development.
Protein Phosphatase Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of protein phosphatases, particularly PP2A and PPP5C:
- Mechanism of Action : The compound LB-100, which contains a similar bicyclic structure, has been shown to act as a catalytic inhibitor of serine/threonine phosphatases (PP2A and PPP5C). This inhibition leads to antitumor effects by disrupting cellular signaling pathways involved in cancer progression .
Synthesis and Evaluation
In a notable study, researchers synthesized various derivatives of 7-oxabicyclo[2.2.1]heptane and evaluated their cytotoxicity against multiple cancer cell lines:
- Synthesis : The derivatives were created through specific modifications to the core structure.
- Evaluation : The cytotoxicity was assessed using standard assays, revealing that certain derivatives had enhanced potency compared to their parent compounds.
This approach highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of new compounds.
Future Directions
The promising biological activities associated with this compound warrant further research into:
- Mechanistic Studies : Understanding how these compounds interact at the molecular level with various biological targets.
- Clinical Trials : Evaluating the safety and efficacy of these compounds in clinical settings.
Q & A
Q. What are the key physicochemical properties of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (172.18 g/mol), predicted boiling point (274.4±25.0°C), and pKa (14.10±0.40), determined via computational tools like ACD/Labs or experimental methods such as titration for pKa and gas chromatography for boiling point. Density (1.315±0.06 g/cm³) is measured using pycnometry. Structural validation employs spectroscopic techniques (e.g., NMR, IR) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₈H₁₂O₄) .
Q. What synthetic routes are commonly employed for this compound and its derivatives?
- Methodological Answer : A typical route involves Diels-Alder reactions followed by oxidation. For example, cycloaddition of furan derivatives with maleic anhydride yields the bicyclic core, which is then hydrolyzed to the carboxylic acid. Modifications like esterification (e.g., methyl ester derivatives) are achieved using methanol under acidic catalysis. Purity is ensured via recrystallization or column chromatography, with analytical HPLC (≥98% purity) for validation .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves and goggles, as the compound may cause skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335). Acute toxicity (H302) necessitates proper waste disposal via neutralization and adherence to local regulations. Safety Data Sheets (SDS) for analogous compounds recommend storing at 2–8°C in airtight containers .
Advanced Research Questions
Q. What advanced analytical techniques resolve structural ambiguities in bicyclic carboxylic acid derivatives?
- Methodological Answer : X-ray crystallography provides definitive stereochemical assignments for the bicyclic core. For dynamic studies, variable-temperature NMR identifies conformational flexibility, while tandem MS/MS elucidates fragmentation patterns. Computational methods (e.g., DFT calculations) predict spectroscopic data (e.g., IR vibrations) and compare them to experimental results to resolve discrepancies .
Q. How can researchers reconcile contradictions between experimental and computational data (e.g., pKa, solubility)?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. For pKa, use potentiometric titration in relevant solvents (e.g., water/DMSO mixtures) to validate predictions. Solubility mismatches are addressed by refining COSMO-RS parameters or using molecular dynamics simulations that account for solvation shells. Cross-referencing with databases like PubChem or NIST WebBook ensures data reliability .
Q. What strategies optimize the synthesis of biologically active derivatives (e.g., antibacterial agents)?
- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization at the carboxylic acid or bridgehead positions. For example, coupling with piperazine moieties (e.g., 3-[(4-methylpiperazinyl)carbonyl] derivatives) enhances bioavailability. Biological testing involves minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Metal complexes (e.g., Cr(III)) are synthesized to study enhanced activity via coordination chemistry .
Q. How are regulatory compliance considerations integrated into novel applications of this compound?
- Methodological Answer : Under TSCA regulations (40 CFR 721), researchers must report "significant new uses" (SNURs), such as large-scale production or environmental release. Compliance involves toxicity screening (e.g., Ames test for mutagenicity) and ecological risk assessments. Documentation aligns with ECHA guidelines for chemical safety reporting (e.g., REACH registration in the EU) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
